![molecular formula C11H15NO2 B2648278 trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol CAS No. 2413365-24-7](/img/structure/B2648278.png)
trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol: is an organic compound characterized by a cyclobutane ring substituted with a methyl group and a 6-methylpyridin-3-yloxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-methylpyridin-3-ol with a cyclobutanone derivative in the presence of a base to facilitate the formation of the cyclobutane ring. The reaction conditions often require careful temperature control and the use of solvents such as tetrahydrofuran or dimethyl sulfoxide to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
化学反応の分析
Types of Reactions:
Oxidation: trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
Chemistry: In chemistry, trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound may be investigated for its potential biological activity. Its structural features could make it a candidate for studies on enzyme inhibition or receptor binding, contributing to the development of new pharmaceuticals.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on their efficacy in treating specific diseases or conditions, leveraging their unique chemical properties.
Industry: In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
作用機序
The mechanism by which trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the context of its use.
類似化合物との比較
- trans-1-Methyl-2-[(4-methylpyridin-3-yl)oxy]cyclobutan-1-ol
- trans-1-Methyl-2-[(5-methylpyridin-3-yl)oxy]cyclobutan-1-ol
- trans-1-Methyl-2-[(6-ethylpyridin-3-yl)oxy]cyclobutan-1-ol
Uniqueness: trans-1-Methyl-2-[(6-methylpyridin-3-yl)oxy]cyclobutan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring and the cyclobutane structure. This configuration can influence its reactivity and interaction with other molecules, making it distinct from its analogs.
特性
IUPAC Name |
(1S,2S)-1-methyl-2-(6-methylpyridin-3-yl)oxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-9(7-12-8)14-10-5-6-11(10,2)13/h3-4,7,10,13H,5-6H2,1-2H3/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDUNWLBUQMBKA-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2CCC2(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)O[C@H]2CC[C@]2(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]propanamide](/img/structure/B2648195.png)
![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)
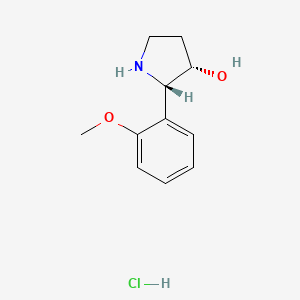
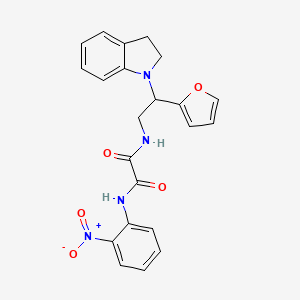
![N'-(3-chlorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2648202.png)
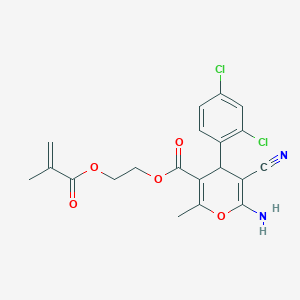
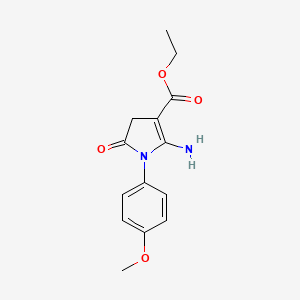
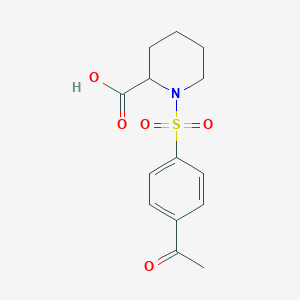
![N-butyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2648208.png)
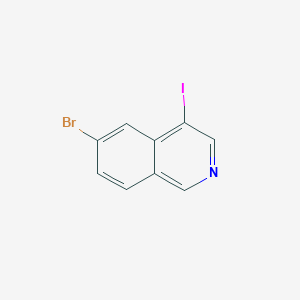
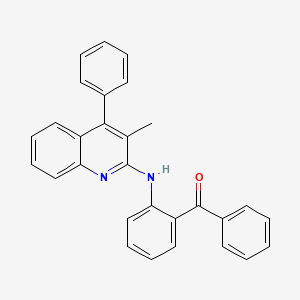
![Methyl 4-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-ylsulfonyl)benzoate](/img/structure/B2648212.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(6-(trifluoromethyl)nicotinoyl)piperazin-1-yl)methanone](/img/structure/B2648215.png)
![Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate](/img/structure/B2648218.png)
